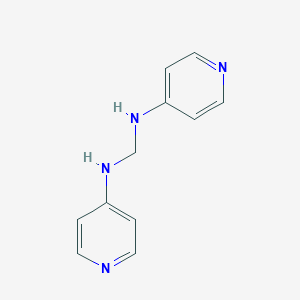

N,N'-dipyridin-4-ylmethanediamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N,N'-dipyridin-4-ylmethanediamine often involves condensation reactions. One relevant example is the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, which was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, indicating the potential pathways for synthesizing N,N'-dipyridin-4-ylmethanediamine analogs (Elangovan et al., 2021).

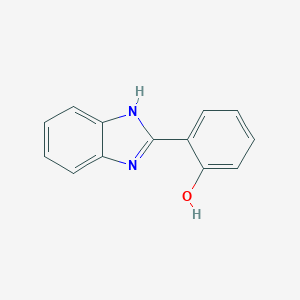

Molecular Structure Analysis

The molecular structure of compounds related to N,N'-dipyridin-4-ylmethanediamine is characterized by specific interactions. For instance, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows the significance of C–H⋯N, C–H⋯π, and π⋯π interactions, which are crucial for understanding the structural stability and reactivity of such compounds (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

The reactivity and chemical properties of N,N'-dipyridin-4-ylmethanediamine derivatives can be explored through their interactions and transformations. For example, the synthesis of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine involves reactions that highlight the compound's potential for engaging in various chemical transformations, indicating the versatile reactivity of N,N'-dipyridin-4-ylmethanediamine and its derivatives (Kavipriya, Kavitha, Karthikeyan, & Nataraj, 2015).

Physical Properties Analysis

Investigations into the physical properties of N,N'-dipyridin-4-ylmethanediamine-related compounds reveal insights into their stability and behavior under different conditions. The study of 4-[N,N-Bis(2-cyanoethyl)amino]pyridine, for instance, provides valuable information on the layer structure and weak intermolecular interactions that could be relevant to understanding the physical characteristics of N,N'-dipyridin-4-ylmethanediamine (Ni et al., 2003).

Chemical Properties Analysis

The chemical properties of compounds related to N,N'-dipyridin-4-ylmethanediamine, such as their ability to form coordination complexes, are significant. The complexation of a tetradentate ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine provides insights into the coordination chemistry and potential applications of N,N'-dipyridin-4-ylmethanediamine analogs in materials science and catalysis (Hakimi et al., 2013).

科学的研究の応用

Coordination Chemistry and Crystal Engineering

N,N'-dipyridin-4-ylmethanediamine derivatives are utilized in the synthesis of coordination compounds. For instance, studies have demonstrated their role in forming complexes with metals such as copper and silver. These complexes exhibit unique structural characteristics due to the ligand's ability to bridge between metal centers, creating polymers with potential applications in materials science. The ligands' conformation significantly influences the overall structure and properties of the resulting metal complexes, highlighting the importance of ligand design in coordination chemistry (Warad et al., 2018; Yeh et al., 2008).

Luminescence and Phosphorescent Materials

The incorporation of N,N'-dipyridin-4-ylmethanediamine derivatives into luminescent materials, such as phosphorescent organic light-emitting diodes (PhOLEDs), has been explored. These derivatives can serve as ligands in iridium complexes, contributing to the development of materials with high quantum efficiency and stability, suitable for display and lighting applications. The electronic and spectroscopic properties of these complexes have been interpreted through DFT calculations, underscoring their potential in creating efficient, stable luminescent materials (Volpi et al., 2012; Gong et al., 2014).

Supramolecular Chemistry

N,N'-dipyridin-4-ylmethanediamine derivatives play a crucial role in the design of supramolecular devices. Their symmetric structure and properties facilitate the formation of complex structures like molecular shuttles, catenanes, and rotaxanes. These structures are of interest for their potential applications in molecular electronics and nanotechnology, highlighting the versatility of these derivatives in constructing novel supramolecular assemblies (Wang Ya-qin, 2007).

Materials Science

The structural diversity introduced by N,N'-dipyridin-4-ylmethanediamine derivatives in coordination polymers and complexes is leveraged in materials science for developing sensors, catalytic systems, and other functional materials. Their ability to form stable complexes with various metals can be used to tailor the physical and chemical properties of materials for specific applications, such as in catalysis and sensor technology (Elangovan et al., 2021; Murmu et al., 2019).

特性

IUPAC Name |

N,N'-dipyridin-4-ylmethanediamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-5-12-6-2-10(1)14-9-15-11-3-7-13-8-4-11/h1-8H,9H2,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTPBKQQLZGLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCNC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-dipyridin-4-ylmethanediamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)

![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)